Piribedil is a piperazine derivative classified as a dopamine agonist. [] It exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. [] Piribedil has been investigated for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. []
Piribedil undergoes metabolic transformations in vivo, primarily through oxidative metabolism. [] One of the major metabolic pathways involves the cleavage of the methylenedioxyphenyl bridge, resulting in the formation of 1-(3,4-dihydroxybenzyl)-4-(2-pyrimidyl)piperazine. [] Other metabolic pathways include hydroxylation and N-oxidation. []
Piribedil exerts its pharmacological effects by acting as a dopamine agonist. It binds to dopamine receptors, mimicking the actions of dopamine. [] The specific mechanisms underlying its therapeutic effects in Parkinson's disease are thought to involve the stimulation of dopamine receptors in the striatum, a brain region involved in motor control.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3